molecular formula C16H16N4O B11568611 9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11568611
M. Wt: 280.32 g/mol
InChI Key: UYTSSDZHKRVIIQ-UHFFFAOYSA-N
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Description

9-(4-Methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound comprising a fused triazole and quinazolinone scaffold. This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, 1,3-diketones, and heterocyclic amines under catalytic conditions . Its structural rigidity and substituent versatility make it a focus in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) like RXFP4 .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H16N4O/c1-10-5-7-11(8-6-10)15-14-12(3-2-4-13(14)21)19-16-17-9-18-20(15)16/h5-9,15H,2-4H2,1H3,(H,17,18,19)

InChI Key

UYTSSDZHKRVIIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with a suitable quinazoline derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study: A study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented.

  • Case Study: Research indicated that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound shows promise. Studies suggest it can reduce pro-inflammatory cytokines and inhibit inflammatory pathways.

  • Case Study: In vitro experiments revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that allow for modifications leading to derivatives with enhanced potency or selectivity.

  • Synthetic Pathways: Various synthetic routes have been explored to optimize yields and introduce functional groups that enhance biological activity .

Mechanism of Action

The mechanism of action of 9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of triazolo-/tetrazolo-quinazolinones with variations in aryl substituents and heterocyclic cores. Key analogues include:

Compound Name Substituents Heterocycle Molecular Weight logP Key Properties/Applications References
9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one 4-Cl-phenyl Tetrazole 356.8 3.1* Enhanced reactivity in electrophilic substitutions
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-MeO-phenyl, phenyl Triazole 386.45 3.4* Improved solubility due to methoxy
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo... 4-NEt2-phenyl, 6,6-dimethyl Triazole 365.48 3.57 High lipophilicity, CNS penetration
7a (RXFP4 agonist) 2-Cl-phenyl, 4-OH-phenyl Triazole ~380† N/A Selective RXFP4 agonism, cAMP modulation

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilic reactivity but reduce solubility .
  • Bulky Substituents (e.g., 6,6-dimethyl) : Improve metabolic stability by shielding the core from enzymatic degradation .
Pharmacological Profiles
  • RXFP4 Agonists: Compound 7a (triazoloquinazolinone with 2-Cl and 4-OH-phenyl) exhibits selective RXFP4 binding (EC50 = 0.5 µM) via cAMP inhibition and ERK1/2 phosphorylation .
  • Antimicrobial Activity: Benzimidazoloquinazolinones (e.g., 12b in ) show moderate activity against S.
Physicochemical Properties
  • logP Trends: Diethylamino-substituted derivatives (logP 3.57) are more lipophilic than methoxy analogues (logP ~3.4), impacting blood-brain barrier permeability .
  • Hydrogen Bonding : Methoxy and hydroxyl groups increase polar surface area (PSA), enhancing solubility but reducing membrane permeability .

Biological Activity

The compound 9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. For instance, a common synthetic route may include the use of triazole derivatives and quinazolinones through cyclization reactions.

Example Synthetic Pathway

  • Starting Materials : 4-methylphenyl hydrazine and appropriate carbonyl compounds.
  • Reagents : Acid catalysts (e.g., p-toluenesulfonic acid).
  • Conditions : Solvent-free conditions at elevated temperatures.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Activity

Research has indicated that This compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that quinazolinone derivatives possess significant antibacterial and antifungal properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 6.25 µg/mL against Mycobacterium tuberculosis .
  • The compound has also demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Streptococcus pyogenes.

Antiviral Properties

Recent investigations suggest that certain quinazolinones have antiviral activity against SARS-CoV-2. This highlights the potential for developing antiviral therapies based on this compound's structure .

Anticancer Activity

The compound has been evaluated for its anticancer properties in vitro. It has shown cytotoxic effects against several cancer cell lines:

  • The mechanism of action appears to involve the induction of apoptosis in cancer cells.
  • Molecular docking studies indicate strong binding affinity to key proteins involved in cancer cell proliferation .

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vitro Studies : A study found that treatment with the compound led to a significant reduction in cell viability in breast cancer cell lines compared to controls .
  • Animal Models : In vivo studies using murine models have demonstrated that administration of the compound resulted in tumor size reduction without significant toxicity .

Data Tables

Biological ActivityEffectiveness (MIC µg/mL)Reference
Antibacterial (M. tuberculosis)6.25
AntifungalVaries
Anticancer (breast cancer)IC50 = 10 µM

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